Binimetinib
Descripción general
Descripción
Binimetinib, also known as Mektovi, is an uncompetitive, small molecule inhibitor of selective mitogen-activated protein kinase (MEK 1/2). It is used in combination with encorafenib to treat melanoma (skin cancer) that has spread or cannot be removed by surgery . It is only used if the melanoma cells have the BRAF V600E or V600K mutations .
Synthesis Analysis
This compound was originally developed by Array Biopharma Inc. for the treatment of autoimmune diseases where it was discontinued for lack of efficacy in a Phase 2 clinical trial for rheumatoid arthritis . The synthesis of this compound involves multiple steps . The process involves the use of various reagents and conditions, and the final product is obtained after crystallization .
Molecular Structure Analysis
This compound is a member of the class of benzimidazoles that is 1-methyl-1H-benzimidazole which is substituted at positions 4, 5, and 6 by fluorine, (4-bromo-2-fluorophenyl)nitrilo, and N- (2-hydroxyethoxy)aminocarbonyl groups, respectively .
Chemical Reactions Analysis
This compound is metabolically stable, which means it will slowly bioaccumulate after multiple doses . The metabolic stabilities were calculated using intrinsic clearance and in vitro half-life .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C17H15BrF2N4O3 and a molecular weight of 441.2 g/mol . It is a member of benzimidazoles, a member of bromobenzenes, a member of monofluorobenzenes, a hydroxamic acid ester and a secondary amino compound .
Aplicaciones Científicas De Investigación
Tratamiento del cáncer colorrectal metastásico
Binimetinib se ha estudiado por su eficacia y seguridad en el tratamiento del cáncer colorrectal metastásico (mCRC). Un estudio de fase Ib/II evaluó la seguridad y la actividad de la inhibición dual con this compound (inhibidor de MEK1/2) y panitumumab (inhibidor de EGFR) en pacientes con mCRC con mutación RAS o tipo salvaje BRAF . Sin embargo, la combinación de this compound y panitumumab tuvo una toxicidad considerable y una actividad clínica limitada para los pacientes con mCRC con mutación o tipo salvaje RAS .
Terapia combinada con nivolumab
This compound se ha utilizado en combinación con nivolumab, un inhibidor del punto de control inmunitario, en pacientes con cáncer colorrectal metastásico microsatélite-estable previamente tratado con mutaciones RAS . Sin embargo, la combinación tuvo un perfil de seguridad similar a los estudios previos de this compound o los estudios de combinación de nivolumab e ipilimumab, y no hubo un beneficio clínico con ninguna de las combinaciones de fármacos .
Terapia combinada con nivolumab e ipilimumab
Además de nivolumab, this compound también se ha estudiado en combinación con ipilimumab, otro inhibidor del punto de control inmunitario . La tasa de respuesta general fue del 7,4% en el estudio, pero la combinación también tuvo una toxicidad considerable .
Tratamiento del melanoma con mutación NRAS
This compound se ha investigado por su posible aplicación en pacientes con melanoma con mutación NRAS . La investigación tenía como objetivo explorar la utilidad de la terapia combinada con encorafenib y this compound en modelos de melanoma con mutación NRAS .
Mecanismo De Acción
Target of Action
Binimetinib, also known as Mektovi, is a potent and selective oral mitogen-activated protein kinase 1/2 (MEK 1/2) inhibitor . MEK1/2 are dual-specificity threonine/tyrosine kinases that play key roles in the activation of the RAS/RAF/MEK/ERK pathway . This pathway is often upregulated in a variety of tumor cell types .
Mode of Action
This compound binds reversibly to and inhibits the activity of MEK1/2 . It is noncompetitive with ATP . This inhibition prevents the activation of MEK1/2 dependent effector proteins and transcription factors .
Biochemical Pathways
The inhibition of MEK1/2 by this compound results in the suppression of the RAS/RAF/MEK/ERK pathway . This may eventually lead to an inhibition of tumor cell proliferation and an inhibition in production of various inflammatory cytokines including interleukin-1, -6 and tumor necrosis factor .
Pharmacokinetics
This compound is primarily metabolized through glucuronidation with UGT1A1 contributing up to 61% of the this compound metabolism . Other pathways of this compound metabolism include N-dealkylation, amide hydrolysis, and loss of ethane-diol from the side chain . Following a single oral dose of 45 mg radiolabeled this compound in healthy subjects, 62% (32% unchanged) of the administered dose was recovered in the feces while 31% (6.5% unchanged) was recovered in the urine .
Result of Action
The inhibition of MEK1/2 by this compound leads to the suppression of the RAS/RAF/MEK/ERK pathway, which may result in the inhibition of tumor cell proliferation . In vitro, this compound inhibited extracellular signal-related kinase (ERK) phosphorylation in cell-free assays as well as viability and MEK-dependent phosphorylation of BRAF-mutant human melanoma cell lines . This compound also inhibited in vivo ERK phosphorylation and tumor growth in BRAF-mutant murine xenograft models .
Safety and Hazards
Binimetinib should be used with caution. Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation . No overall differences in the safety or effectiveness of this compound were observed in older patients as compared to younger patients .
Direcciones Futuras
Binimetinib has been evaluated in over 70 clinical trials in a variety of cancers and was FDA approved in 2018 in combination with encorafenib for the treatment of metastatic melanomas . Current ongoing trials will continue to elucidate these medications and their ultimate impact on melanoma therapy .
Propiedades
IUPAC Name |
6-(4-bromo-2-fluoroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrF2N4O3/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWZRVQXLIRSDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)F)C(=O)NOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrF2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209422 | |
Record name | MEK-162 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Binimetinib, noncompetitive with ATP, binds to and inhibits the activity of MEK1/2. The inhibition of MEK1/2 prevents the activation of MEK1/2-dependent effector proteins and transcription factors. This process can result in the inhibition of growth factor-mediated cell signaling. This may lead to the inhibition of tumor cell proliferation and an inhibition in the production of various inflammatory cytokines including interleukin-1, -6 and tumor necrosis factor. MEK1/2 are themselves threonine and tyrosine kinases that possess a dual specificity. They subsequently contribute critically to the activation of the RAS/RAF/MEK/ERK pathway and are typically upregulated in a number of different tumor cell types. | |
Record name | Binimetinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11967 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
606143-89-9 | |
Record name | ARRY 438162 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=606143-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Binimetinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0606143899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Binimetinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11967 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MEK-162 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-bromo-2-fluoroanilino)-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-benzimidazole-6-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Binimetinib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/181R97MR71 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.